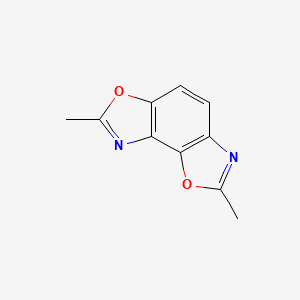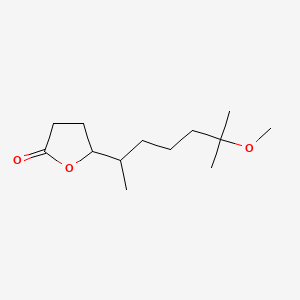![molecular formula C15H14O2 B13766720 [1,1-Biphenyl]-2-carboxylic acid,3-ethyl-](/img/structure/B13766720.png)
[1,1-Biphenyl]-2-carboxylic acid,3-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1-Biphenyl]-2-carboxylic acid,3-ethyl-: is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two benzene rings connected by a single bond, with a carboxylic acid group attached to one of the benzene rings and an ethyl group attached to the other. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,1-Biphenyl]-2-carboxylic acid,3-ethyl- typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous conditions and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: In industrial settings, the production of [1,1-Biphenyl]-2-carboxylic acid,3-ethyl- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1,1-Biphenyl]-2-carboxylic acid,3-ethyl- can undergo oxidation reactions to form corresponding quinones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This compound can be reduced to form biphenyl derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the ethyl group or carboxylic acid group can be replaced by other functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Biphenyl derivatives.
Substitution: Various substituted biphenyl compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry:
- Used in the production of polymers and resins.
- Acts as an intermediate in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of [1,1-Biphenyl]-2-carboxylic acid,3-ethyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Biphenyl: Lacks the carboxylic acid and ethyl groups, making it less reactive.
[1,1-Biphenyl]-2-carboxylic acid: Lacks the ethyl group, which affects its solubility and reactivity.
[1,1-Biphenyl]-4-carboxylic acid: Has the carboxylic acid group in a different position, leading to different chemical properties.
Uniqueness:
- The presence of both the carboxylic acid and ethyl groups in [1,1-Biphenyl]-2-carboxylic acid,3-ethyl- makes it more versatile in chemical reactions.
- Its unique structure allows for specific interactions with molecular targets, making it valuable in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C15H14O2 |
|---|---|
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
2-ethyl-6-phenylbenzoic acid |
InChI |
InChI=1S/C15H14O2/c1-2-11-9-6-10-13(14(11)15(16)17)12-7-4-3-5-8-12/h3-10H,2H2,1H3,(H,16,17) |
InChI-Schlüssel |
BPWOBJGGXZJIKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)C2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


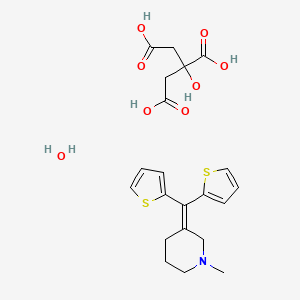



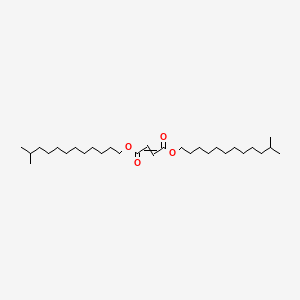

![dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+)](/img/structure/B13766685.png)

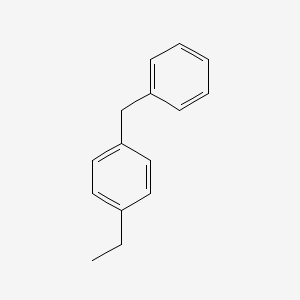
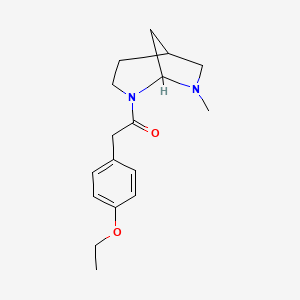
![(2S)-2,4-bis[3-[[(Z)-octadec-9-enyl]amino]propylamino]-4-oxobutanoic acid](/img/structure/B13766707.png)
